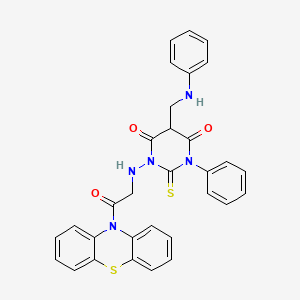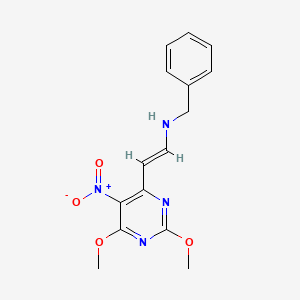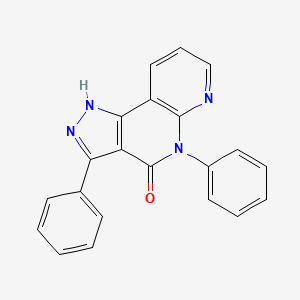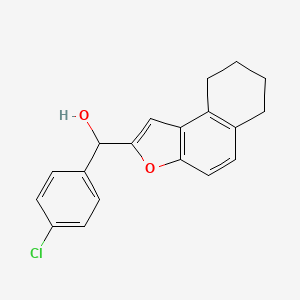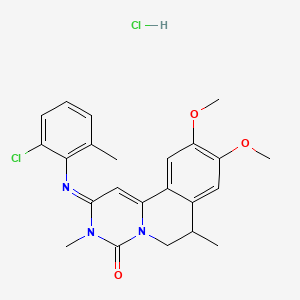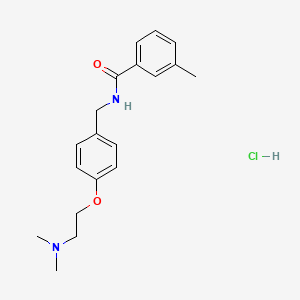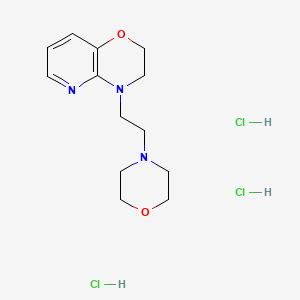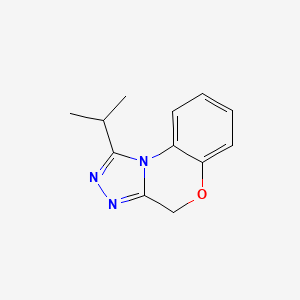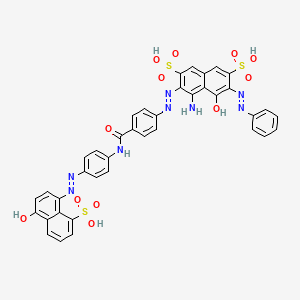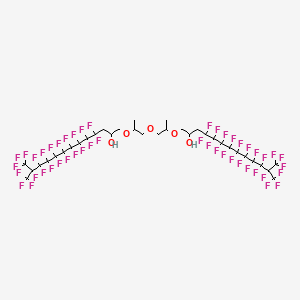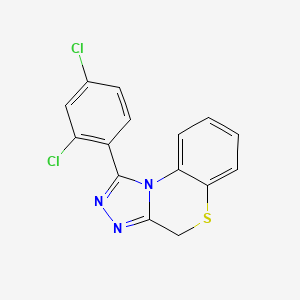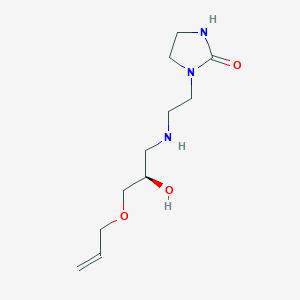
1-(2-((3-(Allyloxy)-2-hydroxypropyl)amino)ethyl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((3-(Allyloxy)-2-hydroxypropyl)amino)ethyl)imidazolidin-2-one is a compound that belongs to the class of imidazolidin-2-ones. These compounds are known for their diverse applications in pharmaceuticals, natural products, and as intermediates in organic synthesis. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((3-(Allyloxy)-2-hydroxypropyl)amino)ethyl)imidazolidin-2-one can be achieved through several methods:
Direct Incorporation of the Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with carbonyl compounds under specific conditions to form the imidazolidin-2-one ring.
Diamination of Olefins: This approach uses olefins as starting materials, which undergo diamination reactions to form the desired imidazolidin-2-one structure.
Intramolecular Hydroamination of Linear Urea Derivatives: Linear urea derivatives can be cyclized intramolecularly to form the imidazolidin-2-one ring.
Aziridine Ring Expansion: Aziridines can be expanded to form the imidazolidin-2-one ring through specific reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves the use of catalysts and optimized reaction conditions to ensure high yield and purity. For example, γ-Al2O3 has been reported to catalyze the formation of imidazolidin-2-ones at elevated temperatures in supercritical CO2 .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-((3-(Allyloxy)-2-hydroxypropyl)amino)ethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound .
Wissenschaftliche Forschungsanwendungen
1-(2-((3-(Allyloxy)-2-hydroxypropyl)amino)ethyl)imidazolidin-2-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-((3-(Allyloxy)-2-hydroxypropyl)amino)ethyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazolidin-2-thione: Known for its antimicrobial and antifungal properties.
Imidazole-2-thione: Exhibits a wide range of biological activities, including antithyroid and antioxidant properties.
Uniqueness
1-(2-((3-(Allyloxy)-2-hydroxypropyl)amino)ethyl)imidazolidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
85356-84-9 |
|---|---|
Molekularformel |
C11H21N3O3 |
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
1-[2-[[(2R)-2-hydroxy-3-prop-2-enoxypropyl]amino]ethyl]imidazolidin-2-one |
InChI |
InChI=1S/C11H21N3O3/c1-2-7-17-9-10(15)8-12-3-5-14-6-4-13-11(14)16/h2,10,12,15H,1,3-9H2,(H,13,16)/t10-/m1/s1 |
InChI-Schlüssel |
QULBNKHMPKDBJG-SNVBAGLBSA-N |
Isomerische SMILES |
C=CCOC[C@@H](CNCCN1CCNC1=O)O |
Kanonische SMILES |
C=CCOCC(CNCCN1CCNC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


